molecular formula C17H15N3O2S B2705022 N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 920229-74-9

N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2705022
CAS No.: 920229-74-9
M. Wt: 325.39
InChI Key: QSJHEDNVCKYPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . This suggests that N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death or inhibition of growth.

Biochemical Pathways

Given its potential anti-tubercular activity , it may affect pathways crucial for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given its potential anti-tubercular activity , it may lead to the death or growth inhibition of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide typically involves the coupling of 2-aminobenzothiazole with oxalyl chloride, followed by the reaction with 2,3-dimethylaniline. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the oxalamide moiety.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-6-5-8-12(11(10)2)18-15(21)16(22)20-17-19-13-7-3-4-9-14(13)23-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJHEDNVCKYPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.